(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Antitubercular drug discovery Nitroimidazooxazine SAR C-7 modification

(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-49-2, MF C₇H₉N₃O₄, MW 199.16) is a chiral bicyclic nitroimidazooxazine alcohol bearing a hydroxymethyl substituent at the C-7 position with (R)-stereochemistry. It serves as the key synthetic intermediate ('compound 7a' or 'bicyclic alcohol 7') for constructing C-7-modified analogues of the approved tuberculosis drug pretomanid (PA-824), a class that has yielded antitubercular agents with sub-0.1 µM MIC potency as well as a preclinical candidate for visceral leishmaniasis.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
Cat. No. B11898941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2OC1CO)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m1/s1
InChIKeyVMQVWUMZNJQPJV-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol – A Chiral C-7 Hydroxymethyl Building Block for Next-Generation Nitroimidazooxazine Anti-Infectives


(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-49-2, MF C₇H₉N₃O₄, MW 199.16) is a chiral bicyclic nitroimidazooxazine alcohol bearing a hydroxymethyl substituent at the C-7 position with (R)-stereochemistry . It serves as the key synthetic intermediate ('compound 7a' or 'bicyclic alcohol 7') for constructing C-7-modified analogues of the approved tuberculosis drug pretomanid (PA-824), a class that has yielded antitubercular agents with sub-0.1 µM MIC potency as well as a preclinical candidate for visceral leishmaniasis [1][2]. The compound is commercially available at ≥97–98% purity from multiple suppliers .

Why the (R)-C-7 Hydroxymethyl Nitroimidazooxazine Cannot Be Replaced by the 6-Hydroxy or Racemic Analog


Substitution of (R)-(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol with the more common (6S)-2-nitro-6-hydroxy analog (the pretomanid/delamanid intermediate) fundamentally alters the vector of side-chain attachment, redirecting the pharmacophore into a different region of the Ddn nitroreductase binding pocket [1]. The racemic C-7 alcohol or the (S)-enantiomer cannot substitute for the (R)-enantiomer because enantiomeric configuration at C-7 significantly impacts biological potency: for related 7-substituted 2-nitroimidazooxazines, the R-enantiomer displays 2.2- to 4.7-fold greater potency than the S-enantiomer in both replicating (MABA) and non-replicating (LORA) M. tuberculosis assays [2]. Furthermore, the 3-nitro regioisomer of the bicyclic core is devoid of antitubercular activity (MIC >128 µM), underscoring that both the nitro position and the C-7 stereochemistry are non-interchangeable determinants of bioactivity [3].

Quantitative Differentiation Evidence for (R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol


C-7 vs. C-6 Substitution: 5-Fold Potency Gain of 7-Ether Derivatives Over PA-824

The C-7 hydroxymethyl intermediate 7a (the racemic form of the target compound) was functionalized to yield 23 C-7-substituted analogs. The benzyl ether derivative 8a-R, bearing a 4-(trifluoromethoxy)benzyl group, displayed an MIC of 0.078 µM against M. tuberculosis H37Rv, which is 5-fold more potent than PA-824 (MIC = 0.390 µM) in the same aerobic in vitro assay [1]. By contrast, the conventional 6-substituted scaffold of PA-824 and delamanid orients the side chain axially from the 6-position, a geometric constraint that the C-7 scaffold overcomes by projecting substituents from a different trajectory [2].

Antitubercular drug discovery Nitroimidazooxazine SAR C-7 modification M. tuberculosis H37Rv

Enantiomeric Differentiation: (R)-Configuration at C-7 Confers ≥2.2-Fold Superiority Over (S)-Enantiomer

For the reverse OCH₂ linker analogue series (14a, R = OCF₃), separation of the racemate by preparative chiral HPLC and individual testing revealed that the R-enantiomer exhibits an MIC of 0.23 µM in the MABA (replicating) assay and 1.9 µM in the LORA (non-replicating) assay, representing 2.2-fold and 4.7-fold greater potency than the corresponding S-enantiomer, respectively [1]. This stereochemical preference is consistent with the broader observation that the R-configuration at the 7-position of 2-nitroimidazooxazines optimizes binding interactions with the deazaflavin-dependent nitroreductase Ddn [2].

Chiral resolution Enantiomer potency comparison MABA assay LORA assay M. tuberculosis

Regioisomeric Selectivity: 2-Nitro Substitution Is Essential; 3-Nitro Isomer Is Inactive (MIC >128 µM)

The 3-nitro isomer of pretomanid (compound 8), synthesized via nitration of the chiral des-nitro imidazooxazine alcohol in trifluoroacetic or acetic anhydride, was structurally confirmed by X-ray crystallography and tested against M. tuberculosis. It displayed no antitubercular activity (MICs >128 µM) in aerobic assays, whereas the correct 2-nitro regioisomer (the substitution pattern present in the target compound) is associated with potent activity across the entire bicyclic nitroimidazole class [1]. This establishes that the 2-nitro-7-substituted scaffold, exemplified by this building block, resides in the active regioisomeric space.

Nitro regioisomerism Bicyclic nitroimidazole Ddn nitroreductase Antitubercular activity

Dual-Disease Potential: 7-Substituted Scaffold Delivers Antileishmanial Preclinical Candidate Unlike 6-Substituted Series

Scaffold hopping from the delamanid 6-substituted series to the 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazine class unexpectedly revealed potent activity against the kinetoplastid parasite Leishmania. Within this program, the 7R enantiomer of biphenylpyridine 71 (compound 79) provided >99% inhibition of Leishmania donovani at 12.5 mg/kg (b.i.d., orally) in a mouse model and was selected as the preferred development candidate based on superior efficacy, pharmacokinetics, and safety [1]. The 7-hydroxymethyl building block is the essential synthetic entry point to this entire 7-substituted chemotype, which the conventional 6-hydroxy intermediate cannot access [2].

Visceral leishmaniasis Antileishmanial drug discovery 7-Substituted nitroimidazooxazine DNDI-VL-2098 Preclinical candidate

Derivatization Versatility: Four Distinct Linker Chemistries Demonstrated from a Single Hydroxymethyl Handle

From the racemic 7-hydroxymethyl intermediate 7a, Kang et al. (2015) successfully generated four chemically distinct series: benzyl ethers (series 8, via alkylation), phenyl ethers (series 9, via Ullmann-type coupling or SNAr), benzyl carbonates (series 10), and benzyl carbamates (series 11), producing 23 final compounds [1]. This contrasts with the 6-hydroxy analog used for PA-824, which is limited to ether formation via O-alkylation. The primary alcohol at C-7 offers greater synthetic flexibility, enabling exploration of ether, ester, carbonate, and carbamate linkages—each imparting distinct physicochemical and pharmacokinetic properties [2].

Synthetic building block Hydroxymethyl derivatization Ether synthesis Carbamate synthesis Carbonate synthesis

Application Scenarios for (R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol in Drug Discovery and Chemical Biology


C-7 SAR Exploration for Next-Generation Antitubercular Nitroimidazooxazines

Research groups pursuing improved nitroimidazooxazine antitubercular agents beyond pretomanid and delamanid should use this enantiopure (R)-C-7 hydroxymethyl building block as the synthetic entry point for generating 7-substituted analog libraries. As demonstrated by Kang et al. (2015), benzyl ether, phenyl ether, carbonate, and carbamate derivatives can be synthesized from this single intermediate, with selected analogs achieving MIC values as low as 0.050–0.078 µM against M. tuberculosis H37Rv—representing a 5- to 8-fold potency improvement over PA-824 (MIC 0.390 µM) [1]. The (R)-configuration is critical, as the enantiomeric series shows ≥2.2-fold potency differentials favoring the R-enantiomer in both replicating and non-replicating Mtb assays [2].

Visceral Leishmaniasis Lead Optimization Using the 7-Substituted Scaffold

The 7-substituted 2-nitroimidazooxazine chemotype, accessible exclusively via this C-7 hydroxymethyl building block, has produced a preclinical development candidate (compound 79, the 7R enantiomer of biphenylpyridine 71) that achieved >99% parasite inhibition in a Leishmania donovani mouse model at 12.5 mg/kg oral b.i.d. dosing [3]. Procurement of this specific (R)-enantiomer building block enables medicinal chemistry teams to pursue backup and follow-on compounds within the same antileishmanial chemotype, which has demonstrated superior efficacy, pharmacokinetics, and safety profiles compared to the 6-substituted delamanid scaffold from which it was derived [3].

Chiral Probe Synthesis for Ddn Nitroreductase Mechanism-of-Action Studies

The defined (R)-stereochemistry at C-7 of this building block makes it a valuable precursor for synthesizing enantiopure chemical probes to investigate the stereochemical determinants of substrate recognition by the deazaflavin-dependent nitroreductase (Ddn), the activating enzyme for bicyclic nitroimidazoles in M. tuberculosis [2]. The observation that the 3-nitro regioisomer is completely inactive (MIC >128 µM) while 2-nitro-7-substituted analogs are highly potent underscores the stringent structural requirements for Ddn-mediated activation, and enantiopure 7-substituted probes derived from this building block can help dissect these requirements [4].

Dual-Indication Drug Discovery Programs Targeting Tuberculosis and Kinetoplastid Diseases

Organizations with broad neglected disease portfolios can leverage this single building block to access chemotypes active against both Mycobacterium tuberculosis and Leishmania species. The 7-substituted 2-nitroimidazooxazine scaffold has demonstrated potent activity in both disease areas, with the R-enantiomer consistently outperforming the S-enantiomer across assays [2][3]. This dual-indication potential is not observed with building blocks for the 6-substituted series, which are limited to antitubercular applications, making this (R)-C-7 hydroxymethyl intermediate a strategically differentiated procurement choice for multi-target infectious disease research [3].

Quote Request

Request a Quote for (R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.